molecular formula C9H10N2O B2664084 2-Amino-7,8-dihydroquinolin-5(6H)-one CAS No. 1082192-52-6

2-Amino-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B2664084
CAS No.: 1082192-52-6
M. Wt: 162.192
InChI Key: WUQXXARAGPQAMW-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an amino group at the 2-position and a ketone group at the 5-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dihydroquinolin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires refluxing the mixture in ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,6-dione derivatives, while reduction can produce 2-amino-7,8-dihydroquinolin-5-ol.

Scientific Research Applications

2-Amino-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of the amino and ketone groups allows for hydrogen bonding and other interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the ketone group at the 5-position, resulting in different chemical reactivity and biological activity.

    7,8-Dihydroquinolin-5(6H)-one: Lacks the amino group at the 2-position, affecting its ability to participate in substitution reactions.

    Quinoline-5,6-dione: An oxidized form with different electronic properties and reactivity.

Uniqueness

2-Amino-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of both the amino and ketone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-Amino-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_9H_10N_2O, with a molecular weight of approximately 162.19 g/mol. The compound features a quinoline backbone, which is significant for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Anticancer Potential

The compound has shown promising results in anticancer research . A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism involves the disruption of microtubule dynamics, which is critical for cancer cell division .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-435 (breast)10Microtubule depolymerization
HeLa (cervical)12Apoptosis induction
SK-OV-3 (ovarian)15Inhibition of tubulin assembly

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and may help mitigate the effects of neurotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Microtubule Dynamics : The compound disrupts microtubule assembly, leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : It reduces oxidative stress by neutralizing ROS.
  • Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, driving cells towards programmed death.

Case Studies

  • Anticancer Activity in MDA-MB-435 Cells
    • A recent study assessed the effect of varying concentrations of this compound on the MDA-MB-435 breast cancer cell line. The results indicated an IC50 value of 10 µM, with significant apoptosis observed through flow cytometry analysis.
  • Neuroprotection in Animal Models
    • In a rodent model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Properties

IUPAC Name

2-amino-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXXARAGPQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082192-52-6
Record name 2-amino-5,6,7,8-tetrahydroquinolin-5-one
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